Bienvenue dans la boutique en ligne BenchChem!

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide

Antiviral discovery Influenza cap-dependent endonuclease Medicinal chemistry

Essential for replicating US10202379 antiviral SAR. This Reference Example 629 (CAS 1370243-61-0) fuses a 2-phenylacetohydrazide moiety to a 4-ethoxyphenyl-succinimide scaffold, a unique structure distinct from generic hydrazides used for BSA binding or anticonvulsant amide series. Procurement of a simple 2-phenylacetohydrazide forfeits the specific ethoxyphenyl substitution critical for influenza endonuclease inhibitor profiling. Compare potency against Examples 463 (EC50 5 nM) & 621 (EC50 2 nM) to map electronic/steric contributions to antiviral activity. Mandatory for patent reproducibility.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B4172906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H21N3O4/c1-2-27-16-10-8-15(9-11-16)23-19(25)13-17(20(23)26)21-22-18(24)12-14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H,22,24)
InChIKeyPHWUROGDJDFSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide: Procurement-Grade Structural & Patent Context


N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide (CAS 1370243-61-0, MW 429.5 g/mol, formula C25H23N3O4) is a synthetic hybrid molecule that fuses a 2-phenylacetohydrazide moiety with a 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine (succinimide) scaffold . The compound is cataloged as Reference Example 629 within the patent family US10202379, which discloses substituted 3-hydroxy-4-pyridone derivatives exhibiting cap-dependent endonuclease inhibitory activity against influenza virus [1]. This positions the compound within a chemically defined antiviral discovery series, distinguishing it from generic 2-phenylacetohydrazide derivatives reported solely for serum albumin binding or basic coordination chemistry.

Why Generic 2-Phenylacetohydrazide or Succinimide Analogs Cannot Substitute N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide


Casual substitution with simple 2-phenylacetohydrazide (CAS 937-39-3) or unsubstituted N-phenylsuccinimides is not scientifically valid. The target compound embeds a specific 4-ethoxyphenyl substituent on the pyrrolidine-2,5-dione ring, which is absent in the simple phenylacetohydrazide derivatives characterized primarily for bovine serum albumin (BSA) binding [1]. Furthermore, the 2,5-dioxopyrrolidin-3-yl hydrazide connectivity creates a hybrid scaffold that differs fundamentally from the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide anticonvulsant series, where the amide linkage geometry and substitution pattern drive distinct pharmacological profiles (e.g., ED50 MES = 45.6 mg/kg for lead compound 30) [2]. Procurement of a generic hydrazide or succinimide would forfeit the specific structural features documented in the US10202379 antiviral patent series, invalidating any structure-activity relationship (SAR) continuity.

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide: Quantitative Differentiation Evidence vs. Comparators


Patent-Anchored Structural Differentiation Within the Cap-Dependent Endonuclease Inhibitor Series

The compound is explicitly disclosed as Reference Example 629 in US10202379, a patent directed to cap-dependent endonuclease inhibitors with anti-influenza activity . This places it within a defined SAR series alongside other Reference Examples (e.g., Example 463, EC50 = 5 nM; Example 621, EC50 = 2 nM; Example 730, EC50 = 0.799 nM) that have demonstrated nanomolar antiviral potency in cell-based influenza replication assays [1]. Unlike simple 2-phenylacetohydrazide derivatives that have been characterized only for BSA binding affinity (BPAH and PPAH showing the highest binding among five derivatives; ΔG values exothermic for BPAH, EPAH, FMPAH, HBPAH) [2], the target compound bears the patent-specific 4-ethoxyphenyl-succinimide architecture that distinguishes it within the antiviral lead series.

Antiviral discovery Influenza cap-dependent endonuclease Medicinal chemistry

Scaffold-Level Differentiation from (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Anticonvulsants

The target compound features a hydrazide (-CONHNH-) linkage connecting the 2-phenylacetyl group to the pyrrolidine-2,5-dione 3-position, whereas the anticonvulsant series reported by Abram et al. (2020) employs a direct amide (-CONH-) bond at the pyrrolidine nitrogen (1-position) [1]. This constitutional isomerism produces distinct pharmacophores: the anticonvulsant lead compound 30 achieved ED50 values of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz, 32 mA) with TD50 = 162.4 mg/kg (rotarod), acting via Cav1.2 calcium channel inhibition [1]. The target compound's hydrazide connectivity is structurally aligned with the US10202379 antiviral series rather than the anticonvulsant amide series, implying divergent target engagement.

Anticonvulsant discovery Hybrid scaffold design In vivo pharmacology

Physicochemical Property Differentiation: MW, LogP, and Hydrogen Bonding Capacity

The target compound (MW 429.5 g/mol, formula C25H23N3O4, density ~1.267 g/cm³, boiling point ~710°C at 760 mmHg) presents a distinct physicochemical profile compared to simpler 2-phenylacetohydrazide (MW 150.18 g/mol, CAS 937-39-3) and to the anticonvulsant (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide lead compound 30 (MW specifically reported for that series). The higher molecular weight and presence of three hydrogen bond acceptors (the hydrazide carbonyl, succinimide carbonyls, and ethoxy oxygen) plus a hydrazide NH donor create a unique solubility and permeability signature. This differentiates it from the low-MW, early-fragment hydrazides used primarily as synthetic intermediates.

Physicochemical profiling Drug-likeness Procurement specification

Procurement Application Scenarios for N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide


Antiviral SAR Expansion: Cap-Dependent Endonuclease Inhibitor Lead Optimization

This compound serves as a defined reference point within the US10202379 patent series, enabling systematic SAR exploration of the 4-ethoxyphenyl substituent on the succinimide ring. Researchers can compare its activity profile against structurally proximate Reference Examples (e.g., Example 463, EC50 5 nM; Example 621, EC50 2 nM) to delineate the electronic and steric contributions of the ethoxy group to antiviral potency .

Comparative Scaffold-Hopping Studies Between Hydrazide-Linked and Amide-Linked Pyrrolidine-2,5-Diones

The hydrazide linkage in this compound provides a direct comparator to the amide-linked (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide anticonvulsant series. Parallel procurement of both scaffolds enables cross-screening to determine whether the hydrazide-to-amide linker swap redirects biological activity from anticonvulsant targets (Cav1.2 channels) to antiviral endonuclease targets [1].

Serum Albumin Binding and ADME Pre-Profiling of Patent-Disclosed Antiviral Candidates

Given that simple 2-phenylacetohydrazide derivatives demonstrate measurable BSA binding (BPAH and PPAH with highest binding affinity; exothermic binding for BPAH, EPAH, FMPAH, and HBPAH with van der Waals and hydrogen bonding contributions) [2], this compound can be evaluated in parallel BSA fluorescence quenching assays to assess how the 4-ethoxyphenyl-succinimide moiety modulates plasma protein binding relative to the simpler hydrazide baseline, informing pharmacokinetic prioritization within the antiviral series.

Chemical Procurement for Patent Replication and Freedom-to-Operate Analysis

As a specifically enumerated Reference Example in US10202379, this compound is essential for any laboratory seeking to independently replicate the patent's experimental disclosures, validate the reported synthetic routes, or conduct freedom-to-operate assessments. Generic hydrazide or succinimide purchases cannot fulfill this requirement due to structural non-identity .

Quote Request

Request a Quote for N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.